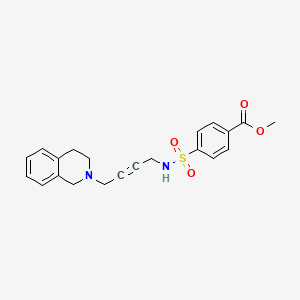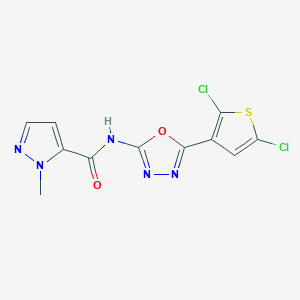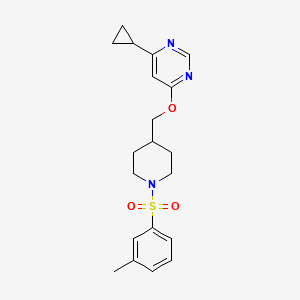
Ethyl 4-(2-((2-ethoxyphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , Ethyl 4-(2-((2-ethoxyphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, is a complex organic molecule that appears to be related to various synthesized heterocyclic compounds. These compounds often exhibit a range of biological activities and are of interest in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions, as seen in the synthesis of Ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates, which are created through a reaction involving diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile . Similarly, the synthesis of Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates involves the treatment with various nucleophilic reagents to yield a diverse set of derivatives . These methods suggest that the compound could potentially be synthesized through similar multi-component reactions or nucleophilic substitutions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as single-crystal X-ray diffraction. For instance, the crystal structure of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined, revealing an orthorhombic space group and specific unit-cell parameters . Another example is the crystal structure of Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, which crystallizes in a triclinic space group . These studies provide insights into the three-dimensional arrangement of atoms within the crystal lattice, which is crucial for understanding the physical properties and reactivity of the compound.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various chemical reactions. For example, Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacts with substituted hydrazines to yield regioisomeric pyrazoles . This indicates that the compound may also undergo reactions with nucleophiles such as hydrazines to form new heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are often determined through a combination of analytical techniques. For instance, the compound Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was characterized using elemental analysis, FT-IR, TGA, DTA, UV-Visible spectroscopy, and single-crystal X-ray diffraction . These methods provide valuable information on the stability, functional groups, and electronic properties of the compound. The crystal structure analysis also reveals intermolecular interactions, such as hydrogen bonding, which can influence the compound's solubility and melting point .
Aplicaciones Científicas De Investigación
Synthetic Pathways and Structural Assignments
Regioselective Synthesis Routes : A study by Ashton and Doss (1993) presented a regioselective synthetic pathway for 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, contributing to the broader understanding of synthetic strategies that might be applicable to compounds like the one . This work sheds light on the regioselectivity observed in synthetic processes, potentially offering insights into the synthesis of complex chemical entities (Ashton & Doss, 1993).
Reactivity and Transformation
Reactivity with Ethyl Glyoxylate : Research by Nikolaenkova et al. (2019) explored the reactivity of certain oximes with ethyl glyoxylate, leading to the formation of various carboxylic acid ethyl esters. This study provides an example of how different functional groups interact, potentially offering a framework for understanding the reactivity of complex molecules like the one under discussion (Nikolaenkova et al., 2019).
Antimicrobial and Antioxidant Studies
Synthesis and Biological Activity : A study by Raghavendra et al. (2016) on the synthesis of certain cyclopropanecarboxylates and their derivatives, including analysis of their antimicrobial and antioxidant activities, exemplifies the kind of research conducted on compounds with potential biological applications. Such studies are vital for discovering new therapeutic agents and understanding the chemical basis of their activity (Raghavendra et al., 2016).
Mecanismo De Acción
Understanding the mechanism of action is crucial for potential applications. Does it interact with specific receptors, enzymes, or cellular pathways? Does it exhibit antimicrobial, anti-inflammatory, or anticancer properties? Literature on its biological activity and target interactions will provide valuable insights .
Propiedades
IUPAC Name |
ethyl 4-[2-(2-ethoxyanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O6/c1-3-31-18-8-6-5-7-17(18)25-20(28)14-33-19-13-21(29)27(16-11-9-15(24)10-12-16)26-22(19)23(30)32-4-2/h5-13H,3-4,14H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVQUDZWRAVWBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((2-ethoxyphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2502005.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2502007.png)
![1-(3-Chloro-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2502009.png)

![(2E)-2-[(2-chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B2502014.png)
![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2502015.png)
![6-Cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]-5-fluoropyrimidin-4-amine](/img/structure/B2502017.png)

![N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2502019.png)
![2-{2-[2-(2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2502022.png)
![N-(4-ethylphenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2502023.png)

